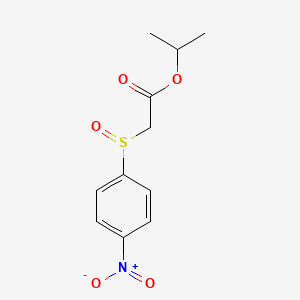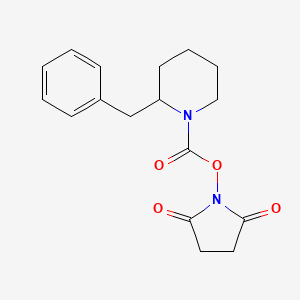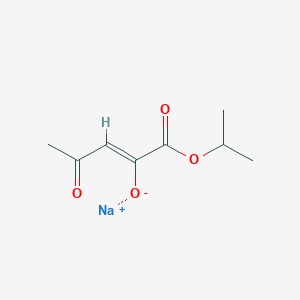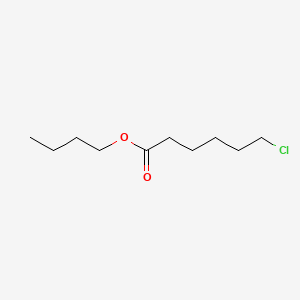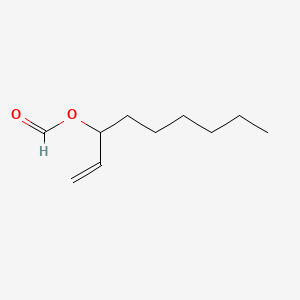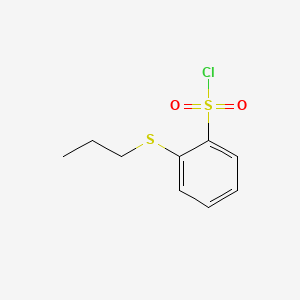
o-(Propylthio)benzenesulphonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
o-(Propylthio)benzenesulphonyl chloride: is an organosulfur compound with the molecular formula C9H11ClO2S2 . It is a derivative of benzenesulfonyl chloride, where a propylthio group is attached to the ortho position of the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Chlorination of o-(Propylthio)benzenesulfonic acid: The most common method involves the chlorination of o-(propylthio)benzenesulfonic acid using phosphorus pentachloride or thionyl chloride. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Direct Sulfonylation: Another method involves the direct sulfonylation of o-(propylthio)benzene using chlorosulfonic acid. This method is less common but can be used under controlled conditions.
Industrial Production Methods: Industrial production of o-(propylthio)benzenesulphonyl chloride typically involves large-scale chlorination processes using phosphorus pentachloride or thionyl chloride. The reaction is carried out in large reactors with efficient cooling systems to manage the exothermic nature of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: o-(Propylthio)benzenesulphonyl chloride undergoes nucleophilic substitution reactions with amines and alcohols to form sulfonamides and sulfonate esters, respectively.
Oxidation Reactions: The propylthio group can be oxidized to form sulfoxides and sulfones under appropriate conditions using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The sulfonyl chloride group can be reduced to the corresponding sulfonic acid using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base like pyridine or triethylamine.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed:
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfoxides and Sulfones: Formed from the oxidation of the propylthio group.
Sulfonic Acids: Formed from the reduction of the sulfonyl chloride group.
Applications De Recherche Scientifique
Chemistry:
Protecting Groups: Used as a protecting group for amines and alcohols in organic synthesis.
Reagents: Employed as a reagent in the synthesis of various organic compounds.
Biology and Medicine:
Drug Synthesis: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Biochemical Research: Used in the modification of biomolecules for research purposes.
Industry:
Polymer Chemistry: Used in the synthesis of sulfonated polymers.
Agrochemicals: Employed in the synthesis of agrochemical intermediates.
Mécanisme D'action
The mechanism of action of o-(propylthio)benzenesulphonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and reacts readily with nucleophiles such as amines and alcohols. The propylthio group can undergo oxidation to form sulfoxides and sulfones, which can further participate in various chemical reactions.
Comparaison Avec Des Composés Similaires
Benzenesulfonyl chloride: A simpler analog without the propylthio group.
p-Toluenesulfonyl chloride: Contains a methyl group instead of a propylthio group.
o-(Methylthio)benzenesulfonyl chloride: Contains a methylthio group instead of a propylthio group.
Uniqueness:
Reactivity: The presence of the propylthio group in o-(propylthio)benzenesulphonyl chloride enhances its reactivity compared to benzenesulfonyl chloride.
Versatility: The compound’s ability to undergo various chemical reactions, including oxidation and reduction, makes it a versatile reagent in organic synthesis.
Propriétés
Numéro CAS |
79792-99-7 |
|---|---|
Formule moléculaire |
C9H11ClO2S2 |
Poids moléculaire |
250.8 g/mol |
Nom IUPAC |
2-propylsulfanylbenzenesulfonyl chloride |
InChI |
InChI=1S/C9H11ClO2S2/c1-2-7-13-8-5-3-4-6-9(8)14(10,11)12/h3-6H,2,7H2,1H3 |
Clé InChI |
BYFHFTOAZIAVNY-UHFFFAOYSA-N |
SMILES canonique |
CCCSC1=CC=CC=C1S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



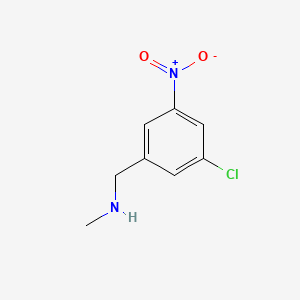
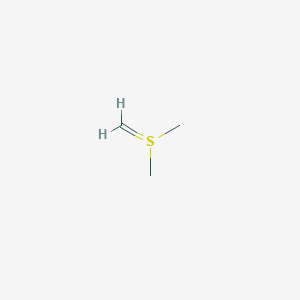
![4-Bromo-7-(4-(2-pivalamidoethyl)piperidin-1-yl)thieno[2,3-c]pyridine-2-carboxamide](/img/structure/B15176299.png)
